L-Isoleucylglycyl-L-alanyl-L-alanine
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Overview
Description
L-Isoleucylglycyl-L-alanyl-L-alanine is a tetrapeptide composed of the amino acids L-isoleucine, glycine, L-alanine, and L-alanine. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in medical and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucylglycyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-isoleucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is coupled to the deprotected amine group using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for L-alanine and L-alanine until the desired tetrapeptide is formed.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, offering an alternative method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucylglycyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired modification, such as N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions include the individual amino acids from hydrolysis, oxidized or reduced forms of the peptide, and modified peptides with substituted functional groups.
Scientific Research Applications
L-Isoleucylglycyl-L-alanyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Isoleucylglycyl-L-alanyl-L-alanine depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, or other proteins to modulate cellular functions. The molecular targets and pathways involved vary based on the peptide’s sequence and structure. For instance, peptides can act as enzyme inhibitors, receptor agonists or antagonists, or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
L-Isoleucylglycyl-L-alanine: A tripeptide with similar structural features but different biological activities.
Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu: An oligopeptide with a more complex structure and diverse biological functions.
Uniqueness
L-Isoleucylglycyl-L-alanyl-L-alanine is unique due to its specific sequence and the combination of amino acids, which confer distinct chemical and biological properties. Its tetrapeptide structure allows for specific interactions with biological targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
798540-98-4 |
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Molecular Formula |
C14H26N4O5 |
Molecular Weight |
330.38 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H26N4O5/c1-5-7(2)11(15)13(21)16-6-10(19)17-8(3)12(20)18-9(4)14(22)23/h7-9,11H,5-6,15H2,1-4H3,(H,16,21)(H,17,19)(H,18,20)(H,22,23)/t7-,8-,9-,11-/m0/s1 |
InChI Key |
JFKQMJDPDYDUNG-KBIXCLLPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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